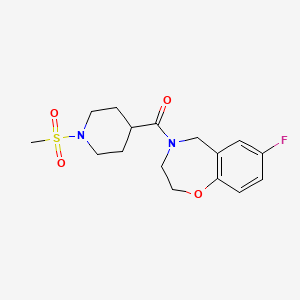

7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

7-Fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a benzoxazepine derivative characterized by a fluorine substituent at the 7-position and a methanesulfonylpiperidine carbonyl group at the 4-position. The benzoxazepine core confers rigidity and structural diversity, while the substituents modulate electronic, steric, and hydrogen-bonding properties.

Properties

IUPAC Name |

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O4S/c1-24(21,22)19-6-4-12(5-7-19)16(20)18-8-9-23-15-3-2-14(17)10-13(15)11-18/h2-3,10,12H,4-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFANYLSDCRJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps, including the formation of the benzoxazepine core, introduction of the fluorine atom, and attachment of the methanesulfonylpiperidine moiety. Common synthetic routes may include:

Cyclization Reactions: Formation of the benzoxazepine core through cyclization of appropriate precursors.

Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Sulfonylation: Attachment of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

Reduction: Reduction reactions may target the carbonyl group or other functional groups.

Substitution: The fluorine atom and methanesulfonyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Enzyme Inhibition: May act as inhibitors of specific enzymes due to its unique structure.

Receptor Binding: Potential to bind to specific receptors in biological systems.

Medicine

Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine may involve interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanesulfonyl group may play crucial roles in enhancing binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The benzoxazepine scaffold is shared among several derivatives, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Polar Surface Area : The cyclobutylmethyl-substituted derivative () has a low topological polar surface area (12.5 Ų), suggesting improved membrane permeability relative to nitro- or sulfonamide-bearing analogs .

Biological Activity

7-Fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity based on available research findings.

Chemical Structure

The compound features a complex structure characterized by a benzoxazepine core, which is known for its diverse biological activities. The presence of the methanesulfonylpiperidine moiety enhances its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of interest include:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This compound selectively inhibits DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. Its selectivity over closely related enzymes suggests a favorable safety profile for therapeutic applications .

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anticancer Activity : Research indicates that the compound may possess anticancer properties, potentially through apoptosis induction in cancer cells. Specific pathways involved include modulation of cell cycle regulators and pro-apoptotic factors .

Table 1: Summary of Biological Activities

Case Study 1: DPP-IV Inhibition

In a study assessing the compound's effect on DPP-IV activity, it was found to significantly reduce enzyme activity in vitro. This reduction correlated with improved insulin sensitivity in diabetic animal models, suggesting its potential as a therapeutic agent for managing diabetes .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against common bacterial strains demonstrated that the compound inhibited growth at micromolar concentrations. The study highlighted its mechanism involving the disruption of peptidoglycan synthesis, which is critical for bacterial cell wall integrity.

Case Study 3: Cancer Cell Apoptosis

In vitro assays using human cancer cell lines revealed that treatment with the compound led to increased levels of cleaved caspases and PARP, markers indicative of apoptosis. Furthermore, flow cytometry analysis showed a significant increase in sub-G1 phase cells, confirming cell cycle arrest and subsequent apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.